molecular formula C25H39N3O6S B13656786 Boc-MLF

Boc-MLF

Cat. No.: B13656786
M. Wt: 509.7 g/mol
InChI Key: GYBXWOPENJVQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-MLF typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, methionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially. Each amino acid is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-MLF primarily undergoes hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine group of the peptide. This deprotection step is crucial for further functionalization or biological activity studies .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is the free peptide, methionyl-leucyl-phenylalanine (MLF), which can then be used in various biological assays .

Scientific Research Applications

Boc-MLF has a wide range of applications in scientific research:

Mechanism of Action

Boc-MLF exerts its effects by binding to the formyl peptide receptor (FPR) on the surface of neutrophils and other immune cells. This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways involved in inflammation and immune responses. The inhibition of FPR by this compound reduces the production of reactive oxygen species and other inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific antagonistic activity towards the formyl peptide receptor. Unlike other compounds, this compound selectively inhibits FPR without affecting other receptors at low concentrations. This specificity makes it a valuable tool in studying the precise roles of FPR in various biological processes .

Properties

IUPAC Name

2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBXWOPENJVQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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